2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

Catalog No.
S564544
CAS No.
17359-54-5
M.F
C8H7NO4
M. Wt
181.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

CAS Number

17359-54-5

Product Name

2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

IUPAC Name

2,4-dihydroxy-1,4-benzoxazin-3-one

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C8H7NO4/c10-7-8(11)13-6-4-2-1-3-5(6)9(7)12/h1-4,8,11-12H

InChI Key

COVOPZQGJGUPEY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C(=O)C(O2)O)O

Synonyms

2,4-dihydroxy-1,4-benzoxazin-3-one, DIBOA cpd

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)C(O2)O)O

2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DHBZ) is a member of the benzoxazinone class of organic compounds []. Benzoxazinones contain a fused ring structure with a benzene ring connected to an oxazine ring (containing oxygen and nitrogen) and a ketone group (C=O) []. DHBZ is found naturally in some plants []. Research on DHBZ is focused on its potential biological properties [].


Molecular Structure Analysis

DHBZ has a bicyclic structure consisting of a benzene ring fused to a six-membered oxazine ring. The oxazine ring contains one nitrogen atom and one oxygen atom. A ketone group is attached to the carbon atom next to the nitrogen atom in the oxazine ring []. The presence of hydroxyl groups (OH) at the 2nd and 4th positions on the benzene ring makes DHBZ a dihydroxybenzoxazinone [].


Chemical Reactions Analysis

There is limited information publicly available on the specific chemical reactions of DHBZ. Benzoxazinones are known to undergo hydrolysis (reaction with water) to cleave the ring structure.


Physical And Chemical Properties Analysis

Specific data on the physical and chemical properties of DHBZ, such as melting point, boiling point, and solubility, is not readily available from public sources.

The mechanism of action of DHBZ is currently not fully understood. Research suggests DHBZ may have allelopathic properties, meaning it can inhibit the growth of nearby plants []. More study is needed to understand how DHBZ exerts its biological effects.

Natural Occurrence and Role in Plants

2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one, also known as DIMBOA, is a naturally occurring benzoxazinoid found in various plants, including maize (corn), wheat, rye, and barley []. It is a secondary metabolite, meaning it is not directly involved in the plant's primary growth and development processes but plays an ecological role [].

Potential Allelopathic Effects

DIMBOA has been studied for its allelopathic properties, meaning it can potentially inhibit the growth of other plants in the vicinity []. This allelopathic effect is thought to be a defense mechanism against competing plants and herbivores [].

Antimicrobial Activity

Research suggests that DIMBOA may exhibit antimicrobial activity against certain fungi and bacteria [, ]. However, further investigation is needed to fully understand the extent and mechanisms of this activity.

Potential Role in Plant-Microbe Interactions

Recent studies suggest that DIMBOA may play a role in plant-microbe interactions. For example, some research indicates that DIMBOA might influence the composition of root-associated microbial communities [].

Physical Description

Solid

Melting Point

152°C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

17359-54-5

Wikipedia

2,4-dihydroxy-1,4-benzoxazinone

Dates

Modify: 2023-08-15

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